(S)-2-Amino-3-(3-(tert-butyl)phenyl)propanoic acid hydrochloride
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Overview
Description
Preparation Methods
The synthesis of (S)-2-Amino-3-(3-(tert-butyl)phenyl)propanoic acid hydrochloride typically involves the reaction of L-phenylalanine with isobutylene. The reaction conditions include the use of methanol as a solvent and maintaining a temperature range of 2-8°C . The industrial production methods are similar, focusing on maintaining high purity and yield through controlled reaction conditions .
Chemical Reactions Analysis
(S)-2-Amino-3-(3-(tert-butyl)phenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Scientific Research Applications
(S)-2-Amino-3-(3-(tert-butyl)phenyl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in peptide synthesis and other organic synthesis processes.
Biology: The compound is used in studies related to amino acid transport and metabolism.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals.
Industry: The compound is used in the production of agrochemicals, dyestuffs, and food additives.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(3-(tert-butyl)phenyl)propanoic acid hydrochloride involves its interaction with amino acid transporters and enzymes. It acts as a substrate for these transporters, facilitating the uptake and metabolism of amino acids. The molecular targets include amino acid transceptors and related pathways .
Comparison with Similar Compounds
(S)-2-Amino-3-(3-(tert-butyl)phenyl)propanoic acid hydrochloride can be compared with other similar compounds such as:
- L-Phenylalanine methyl ester hydrochloride
- L-Phenylalanine ethyl ester hydrochloride
- L-Valine tert-butyl ester hydrochloride These compounds share similar structural features but differ in their ester groups, which can affect their reactivity and applications .
Properties
IUPAC Name |
(2S)-2-amino-3-(3-tert-butylphenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-13(2,3)10-6-4-5-9(7-10)8-11(14)12(15)16;/h4-7,11H,8,14H2,1-3H3,(H,15,16);1H/t11-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSLMLIOVGEQIQ-MERQFXBCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)CC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=CC(=C1)C[C@@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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